

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS number and molecular structure

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Compound of Interest

Compound Name: *Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride*

Cat. No.: B597808

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Technical Guide: Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride**, a chiral building block utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^[1] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Compound Information

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 2-methyl-D-proline. Its rigid, chiral pyrrolidine structure makes it a valuable intermediate in stereoselective synthesis.

Molecular Structure:

Caption: 2D representation of the molecular structure.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and hazard information for **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1286768-32-8	[2]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[2][3]
Molecular Weight	179.64 g/mol	[2][3]
Appearance	Solid	[3]
Purity	Typically >97%	[3]
Synonyms	D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1)	[2]

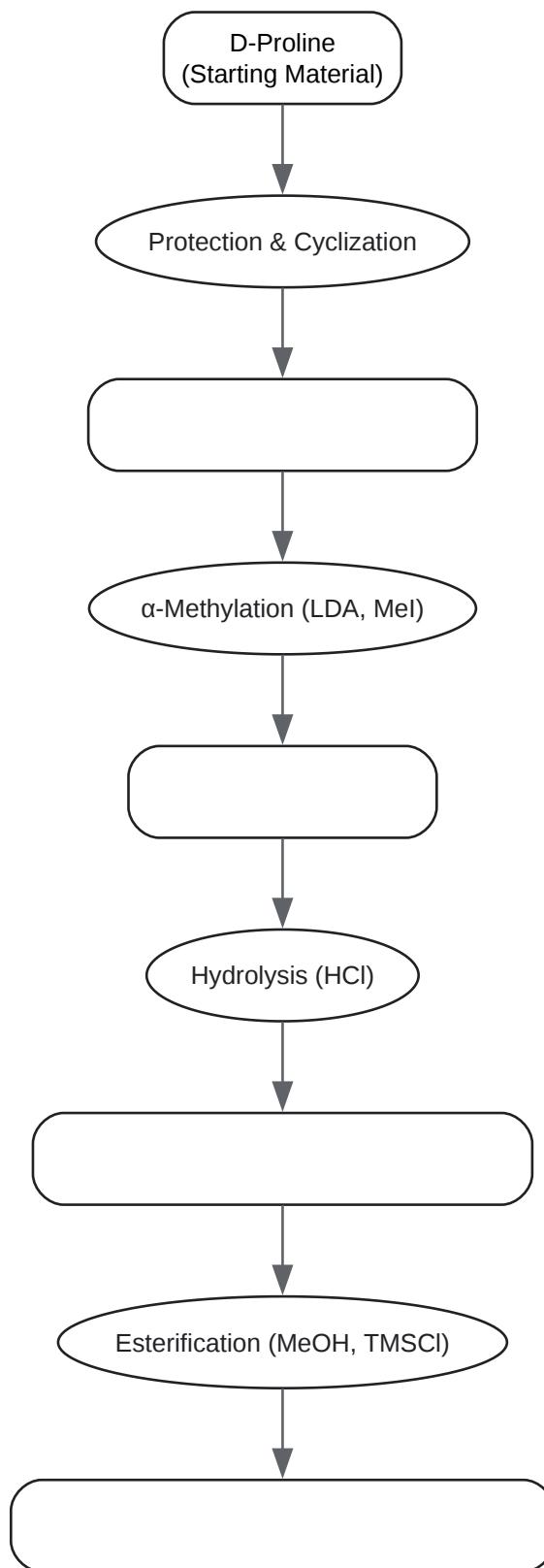
Table 2: Hazard Identification

Hazard Statement Code	Description	Reference
H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]
H335	May cause respiratory irritation	[2]

Synthesis and Experimental Protocols

The synthesis of **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride** can be achieved from D-proline. The following experimental protocol is based on established methods for the synthesis of analogous α -methylated proline derivatives and general esterification procedures.[1][4]

Synthetic Workflow



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Caption: Synthetic workflow from D-Proline.

Detailed Experimental Protocol

Step 1: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Protected D-Proline)

This procedure is analogous to the synthesis starting from L-proline.[\[4\]](#)

- Suspend D-proline in pentane in a round-bottomed flask equipped with a Dean-Stark trap.
- Add pivalaldehyde and a catalytic amount of trifluoroacetic acid.
- Heat the mixture to reflux with azeotropic removal of water for approximately 72 hours.
- Add additional pivalaldehyde and trifluoroacetic acid and continue refluxing for another 72 hours.
- After cooling, filter the reaction mixture.
- Concentrate the clear solution under reduced pressure.
- Purify the residue by distillation to afford the protected D-proline intermediate as a colorless oil.

Step 2: Synthesis of (2S,5R)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Methylation)

- Prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) by adding n-butyllithium to diisopropylamine at -78 °C, then warming to room temperature for 20 minutes.
- Cool the LDA solution back to -78 °C.
- Add the LDA solution dropwise to a solution of the protected D-proline intermediate in dry THF at -78 °C.
- After stirring for 1 hour at -78 °C, add methyl iodide (MeI).
- Allow the reaction mixture to warm slowly to room temperature and stir overnight.

- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the methylated intermediate.

Step 3: Synthesis of (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (Hydrolysis)

- Heat the methylated intermediate in 3 N hydrochloric acid (HCl) at reflux for 1-2 hours.
- Remove the water under reduced pressure using a rotary evaporator.
- Treat the residue with 3 N HCl and extract with dichloromethane to remove organic impurities.
- Concentrate the aqueous layer and dry under reduced pressure to yield (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride.

Step 4: Synthesis of **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride** (Esterification)

This procedure is based on a general method for the esterification of amino acids.[\[1\]](#)

- Suspend (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride in methanol in a round-bottom flask.
- Slowly add trimethylchlorosilane (TMSCl) while stirring.
- Stir the resulting solution at room temperature for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, concentrate the reaction mixture on a rotary evaporator to give the final product, **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride**.

Applications in Drug Development

As a chiral building block, **Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride** is valuable in the synthesis of complex molecular structures, particularly for active pharmaceutical ingredients. Its incorporation can impart specific stereochemistry, which is often crucial for the biological activity and selectivity of a drug molecule.

One notable application is its use as an intermediate in the synthesis of bicyclic aza compounds that act as agonists of the muscarinic M1 and/or M4 receptors.^[5] These receptors are targets for the treatment of central nervous system disorders, including Alzheimer's disease and schizophrenia.^[5]

Conclusion

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a key chiral intermediate with significant applications in pharmaceutical synthesis. The synthetic pathway, primarily originating from D-proline, allows for the creation of enantiomerically pure compounds. The methodologies provided in this guide offer a framework for its preparation and use in research and development settings.

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